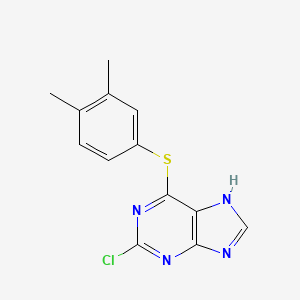

2-chloro-6-(3,4-dimethylphenyl)sulfanyl-7H-purine

Description

2-Chloro-6-(3,4-dimethylphenyl)sulfanyl-7H-purine is a purine derivative featuring a chlorine atom at position 2 and a 3,4-dimethylphenylsulfanyl group at position 6. Purines serve as critical scaffolds in medicinal chemistry due to their structural similarity to endogenous nucleotides, enabling interactions with enzymes and receptors. The chlorine at position 2 is a common pharmacophore in nucleobase analogs, often acting as a leaving group in substitution reactions. The 3,4-dimethylphenylsulfanyl moiety introduces steric bulk and lipophilicity, which may enhance membrane permeability and modulate target binding .

Properties

CAS No. |

646510-61-4 |

|---|---|

Molecular Formula |

C13H11ClN4S |

Molecular Weight |

290.77 g/mol |

IUPAC Name |

2-chloro-6-(3,4-dimethylphenyl)sulfanyl-7H-purine |

InChI |

InChI=1S/C13H11ClN4S/c1-7-3-4-9(5-8(7)2)19-12-10-11(16-6-15-10)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18) |

InChI Key |

JXMUVLDJFLYHAD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)SC2=NC(=NC3=C2NC=N3)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available purine derivatives and 3,4-dimethylphenyl thiol.

Formation of Thioether Linkage: The key step involves the formation of the thioether linkage between the purine ring and the 3,4-dimethylphenyl group. This is usually achieved through a nucleophilic substitution reaction where the thiol group attacks the chloro-substituted purine.

Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.

Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Various substituted purine derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Regeneration of the thioether linkage.

Scientific Research Applications

2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

Biological Studies: Used as a probe to study purine metabolism and its role in various biological processes.

Chemical Biology: Employed in the design of molecular probes for studying protein-ligand interactions.

Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-((3,4-dimethylphenyl)thio)-1H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous purine derivatives reveals how substituent variations influence physicochemical and biological properties. Key compounds are discussed below:

2-Chloro-6-(2-Naphthylsulfanyl)-7H-Purine

- Structure : Substitution with a 2-naphthylsulfanyl group at position 6.

- Molecular Formula : C₁₅H₉ClN₄S; MW : 312.77.

- This compound is often used as a reference in receptor-binding studies due to its extended conjugated system .

2-Chloro-6-(2-Chlorophenyl)Sulfanyl-7H-Purine

- Structure : Features a 2-chlorophenylsulfanyl group at position 6.

- Molecular Formula : C₁₁H₆Cl₂N₄S; MW : 297.16.

- However, this may reduce metabolic stability compared to alkyl-substituted analogs .

2-Chloro-N-(3-Methoxyphenyl)-7H-Purin-6-Amine

- Structure : Substitution with a 3-methoxyphenylamine group at position 6.

- Molecular Formula : C₁₂H₁₀ClN₅O; MW : 283.70.

- The amine linkage may facilitate hydrogen bonding with biological targets .

6-[(3-Methylphenyl)Methylsulfanyl]-7H-Purin-2-Amine

- Structure : Contains a (3-methylphenyl)methylsulfanyl group at position 6 and an amine at position 2.

- Molecular Formula : C₁₃H₁₃N₅S; MW : 279.34.

- Key Differences : The methylene bridge between the sulfanyl group and the aromatic ring increases conformational flexibility. The amine at position 2 enhances nucleophilicity, altering reactivity compared to chlorinated analogs .

2-Chloro-7-Methyl-3H-Purine-6-Thione

- Structure : Features a thione group at position 6 and a methyl group at position 7.

- Molecular Formula : C₆H₅ClN₄S; MW : 200.65.

- Key Differences: The thione group introduces tautomeric possibilities, influencing redox properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.